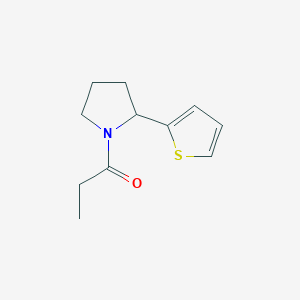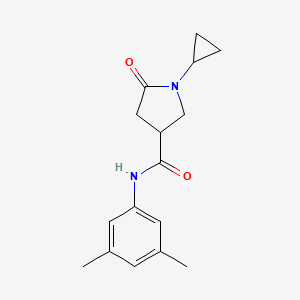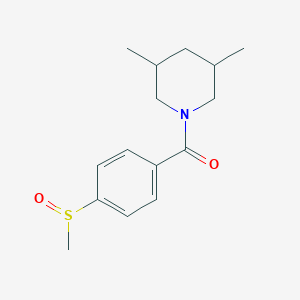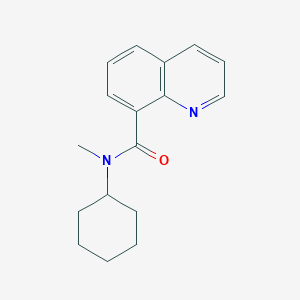
N-cyclohexyl-N-methylquinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-methylquinoline-8-carboxamide, also known as CX-5461, is a small molecule inhibitor that has been recently discovered as a potential anticancer drug. It is a selective inhibitor of RNA polymerase I transcription and has shown promising results in preclinical studies for the treatment of various types of cancer.
Mecanismo De Acción
N-cyclohexyl-N-methylquinoline-8-carboxamide works by binding to the DNA template of RNA polymerase I and preventing the initiation of transcription. This leads to the inhibition of ribosomal RNA synthesis, which in turn leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methylquinoline-8-carboxamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-N-methylquinoline-8-carboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, its efficacy may be limited by the development of resistance in cancer cells. It also has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-N-methylquinoline-8-carboxamide. One area of interest is the development of combination therapies that can enhance its efficacy and overcome resistance. Another area of interest is the identification of biomarkers that can predict response to N-cyclohexyl-N-methylquinoline-8-carboxamide and guide patient selection. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for N-cyclohexyl-N-methylquinoline-8-carboxamide in clinical trials.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-methylquinoline-8-carboxamide involves several steps, including the reaction of 2-cyano-N-methylbenzamide with cyclohexylamine to produce N-cyclohexyl-N-methyl-2-cyano-benzamide. This intermediate is then reacted with 8-bromoquinoline to produce N-cyclohexyl-N-methylquinoline-8-carboxamide.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-methylquinoline-8-carboxamide has been extensively studied for its potential as an anticancer drug. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the synthesis of ribosomal RNA and the growth and proliferation of cancer cells. Preclinical studies have demonstrated its efficacy against various types of cancer, including breast, ovarian, and pancreatic cancer.
Propiedades
IUPAC Name |
N-cyclohexyl-N-methylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-19(14-9-3-2-4-10-14)17(20)15-11-5-7-13-8-6-12-18-16(13)15/h5-8,11-12,14H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHERRJQIRHOMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7506175.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7506182.png)
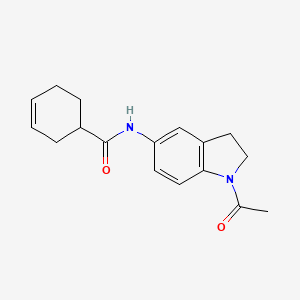
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7506210.png)
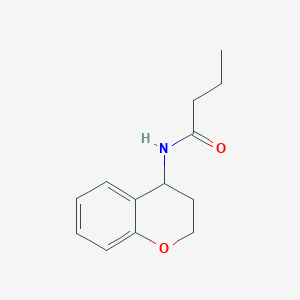
![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]oxane-4-carboxamide](/img/structure/B7506221.png)
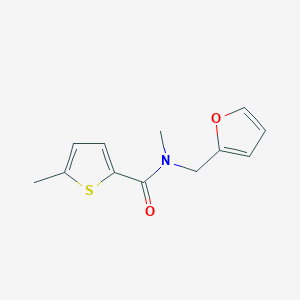
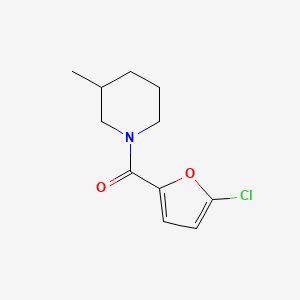
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7506269.png)

